Cemadotin hydrochloride

Descripción general

Descripción

Cemadotin hidrocloruro es la forma de sal de hidrocloruro de cemadotin, un análogo sintético de la dolastatina 15. La dolastatina 15 es un compuesto natural originalmente aislado de la liebre marina, Dolabella auricularia. El hidrocloruro de cemadotin exhibe una actividad antineoplásica potencial al suprimir la dinámica de los microtúbulos del huso, bloqueando así la mitosis .

Métodos De Preparación

El hidrocloruro de cemadotin se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. La ruta sintética implica el ensamblaje del esqueleto pentapéptido utilizando la síntesis de péptidos en fase sólida. El producto final se obtiene acoplando el S-4-(aminometil)bencil etanotioato al pentapéptido, seguido de purificación para lograr una alta pureza y propiedades de unión a antígenos . Los métodos de producción industrial implican rutas sintéticas similares, pero se escalan para satisfacer las demandas comerciales.

Análisis De Reacciones Químicas

El hidrocloruro de cemadotin experimenta diversas reacciones químicas, que incluyen:

Oxidación: La cemadotin se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: La cemadotin puede sufrir reacciones de sustitución, particularmente en los sitios de unión de amida. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

El hidrocloruro de cemadotin se ha estudiado ampliamente por sus aplicaciones potenciales en la terapia del cáncer. Se ha evaluado en ensayos clínicos de fase I y II para determinar su eficacia en el tratamiento de tumores sólidos metastásicos. El compuesto ha mostrado ser prometedor como agente antimitótico, inhibiendo la proliferación celular al unirse a la tubulina y suprimir la dinámica de los microtúbulos . Además, el hidrocloruro de cemadotin se ha utilizado en el desarrollo de conjugados de anticuerpos-fármacos para la terapia dirigida del cáncer .

Mecanismo De Acción

El hidrocloruro de cemadotin ejerce su actividad antitumoral al unirse a la tubulina, una proteína que es esencial para la formación de microtúbulos. Al unirse a la tubulina, el hidrocloruro de cemadotin suprime la dinámica de los microtúbulos del huso, bloqueando así la mitosis e inhibiendo la proliferación celular. Este mecanismo de acción lo convierte en un potente agente antimitótico .

Comparación Con Compuestos Similares

El hidrocloruro de cemadotin es similar a otros análogos de dolastatina, como la dolastatina 10 y la dolastatina 15. El hidrocloruro de cemadotin es único en su sitio de unión específico en la tubulina y su capacidad para suprimir la dinámica de los microtúbulos. Otros compuestos similares incluyen la pretubulysina y varias 2-amino-tiazol-4-carboxamidas, que también exhiben actividad antimitótica pero difieren en sus estructuras químicas y mecanismos de acción específicos .

Actividad Biológica

Cemadotin hydrochloride, also known as LU103793, is a small molecule drug primarily recognized for its role as a tubulin inhibitor and mitosis inhibitor . Initially developed by Abbott Laboratories, it has been investigated for its potential in treating various neoplasms, particularly cancers. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the normal dynamics of microtubules, which are essential for mitotic spindle formation during cell division. This leads to cell cycle arrest in the metaphase stage, ultimately resulting in apoptosis of cancer cells.

Key Characteristics

- Molecular Formula : C35H56N6O5·ClH

- CAS Registry Number : 172837-41-1

- Ki Value : 1 μM for inhibiting tubulin .

Antitumor Efficacy

Cemadotin has shown significant antitumor activity across various cancer cell lines. Notably, studies have demonstrated its effectiveness against breast cancer (MCF7) and lung cancer (NCI-H1650) cells. The compound has been evaluated using the methyl thiazolyl tetrazolium (MTT) assay to assess cell viability and proliferation.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.47 |

| NCI-H1650 | 1.1 |

Clinical Studies

Case Study: Combination Therapy

In a notable study, cemadotin was used in combination with interleukin-2 (IL2) delivered via antibody-drug conjugates. This approach not only targeted tumor cells but also enhanced immune response through CD8+ T cells and natural killer cells, leading to tumor eradication in murine models of acute myelogenous leukemia .

Research Findings

Recent literature emphasizes the potential of this compound as a lead compound for developing new anticancer therapies. For instance, molecular dynamics simulations have identified derivatives of cemadotin that may inhibit inhibitors of apoptosis proteins (IAPs), which are often overexpressed in various cancers .

Comparative Studies

Comparative studies have highlighted the efficacy of cemadotin against other tubulin inhibitors like epothilones and dolastatin derivatives. These studies suggest that while cemadotin shares similar mechanisms with these compounds, it may offer unique therapeutic advantages due to its distinct binding characteristics and lower toxicity profiles .

Table 2: Comparison of Tubulin Inhibitors

| Compound | Mechanism | IC50 Range (µM) | Clinical Status |

|---|---|---|---|

| Cemadotin | Tubulin inhibitor | 0.47 - 1.1 | Phase II (Discontinued) |

| Epothilone B | Tubulin stabilizer | 0.01 - 0.05 | Approved |

| Dolastatin-15 | Microtubule destabilizer | 0.05 - 0.5 | Research |

Propiedades

Número CAS |

172837-41-1 |

|---|---|

Fórmula molecular |

C35H57ClN6O5 |

Peso molecular |

677.3 g/mol |

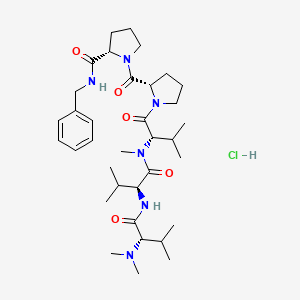

Nombre IUPAC |

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C35H56N6O5.ClH/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25;/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43);1H/t26-,27-,28-,29-,30-;/m0./s1 |

Clave InChI |

MRJQTLJSMQOFTP-JGTKTWDESA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C.Cl |

SMILES canónico |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C.Cl |

Secuencia |

VVVPP |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.